

Ac-YVAD-AMC: A Comprehensive Technical Guide to a Key Caspase-1 Substrate

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Compound of Interest

Compound Name: Ac-YVAD-AMC

Cat. No.: B124896

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic caspase-1 substrate, N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amido-4-methylcoumarin (**Ac-YVAD-AMC**). It details its discovery and history as a crucial tool for studying inflammation, apoptosis, and pyroptosis. This guide offers a thorough examination of its biochemical properties, detailed experimental protocols for its use, and its role within the broader context of caspase-1-mediated signaling pathways.

Discovery and History

The development of specific peptide substrates for caspases was a pivotal advancement in the study of apoptosis and inflammation. The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) was identified as the preferred cleavage site for Caspase-1, also known as Interleukin-1 β Converting Enzyme (ICE). This discovery was based on the cleavage site within the precursor of IL-1 β . The subsequent conjugation of this peptide to a fluorogenic reporter molecule, 7-amido-4-methylcoumarin (AMC), gave rise to **Ac-YVAD-AMC**. This reagent allows for the sensitive and continuous measurement of caspase-1 activity. When cleaved by caspase-1, the AMC molecule is released and fluoresces, providing a quantifiable signal directly proportional to enzyme activity. This tool has been instrumental in elucidating the role of caspase-1 in various cellular processes, particularly in the context of the inflammasome and pyroptosis.

Data Presentation

Physicochemical Properties of Ac-YVAD-AMC

Property	Value	Reference
Molecular Formula	C ₃₃ H ₃₉ N ₅ O ₁₀	[1]
Molecular Weight	665.7 g/mol	[2]
CAS Number	149231-65-2	[3]
Appearance	White to off-white powder	[2]
Solubility	Soluble in DMSO	[2][4]
Storage	Store at -20°C, protect from light.	[2][4]

Fluorometric Properties of Ac-YVAD-AMC

Parameter	Wavelength (nm)	Reference
Excitation Maximum	340-360	[2]
Emission Maximum	440-460	[2]

Kinetic and Inhibitory Constants of Related Compounds

While **Ac-YVAD-AMC** is a substrate, the YVAD sequence is also utilized in potent caspase-1 inhibitors. The following tables summarize key quantitative data for these related inhibitor compounds, Ac-YVAD-CHO and Ac-YVAD-CMK, providing a broader context for the YVAD motif in caspase-1 research.

Ac-YVAD-CHO (Reversible Inhibitor)

Parameter	Target	Value
Ki	Human Caspase-1	0.76 nM
Ki	Murine Caspase-1	3.0 nM
Ki	Caspase-4	163 nM
Ki	Caspase-5	970 nM
Ki	Caspase-8	>10,000 nM
Ki	Caspase-9	>10,000 nM
Ki	Caspase-2, -3, -6, -7	>10,000 nM

Ac-YVAD-CMK (Irreversible Inhibitor)

Parameter	Target	Value
IC ₅₀	Caspase-1	Not explicitly found, but described as a potent inhibitor.
Selectivity	Weak inhibitor of caspase-4 and caspase-5.	

Experimental Protocols

Fluorometric Caspase-1 Activity Assay Using Ac-YVAD-AMC

This protocol is a synthesized methodology based on established procedures for similar fluorogenic caspase substrates. Optimization may be required depending on the specific experimental setup.

1. Reagent Preparation:

- Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).

- Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% sucrose, 0.1% CHAPS, and 10 mM DTT (add fresh).
- **Ac-YVAD-AMC** Stock Solution: Prepare a 10 mM stock solution in sterile DMSO. Store in aliquots at -20°C, protected from light.
- AMC Standard: Prepare a stock solution of free AMC in DMSO for generating a standard curve.

2. Cell Lysate Preparation:

- Induce pyroptosis or the cellular process of interest in your cell line. Include a non-induced control group.
- Harvest cells by centrifugation at 500 x g for 5 minutes.
- Wash the cell pellet with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).
- Incubate on ice for 15-30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).

3. Assay Procedure:

- In a 96-well black, flat-bottom microplate, add 50-100 µg of protein from the cell lysate to each well. Adjust the volume with Assay Buffer to a final volume of 90 µL.
- Prepare a blank well containing only Assay Buffer.
- To initiate the reaction, add 10 µL of 500 µM **Ac-YVAD-AMC** (for a final concentration of 50 µM) to each well.
- Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

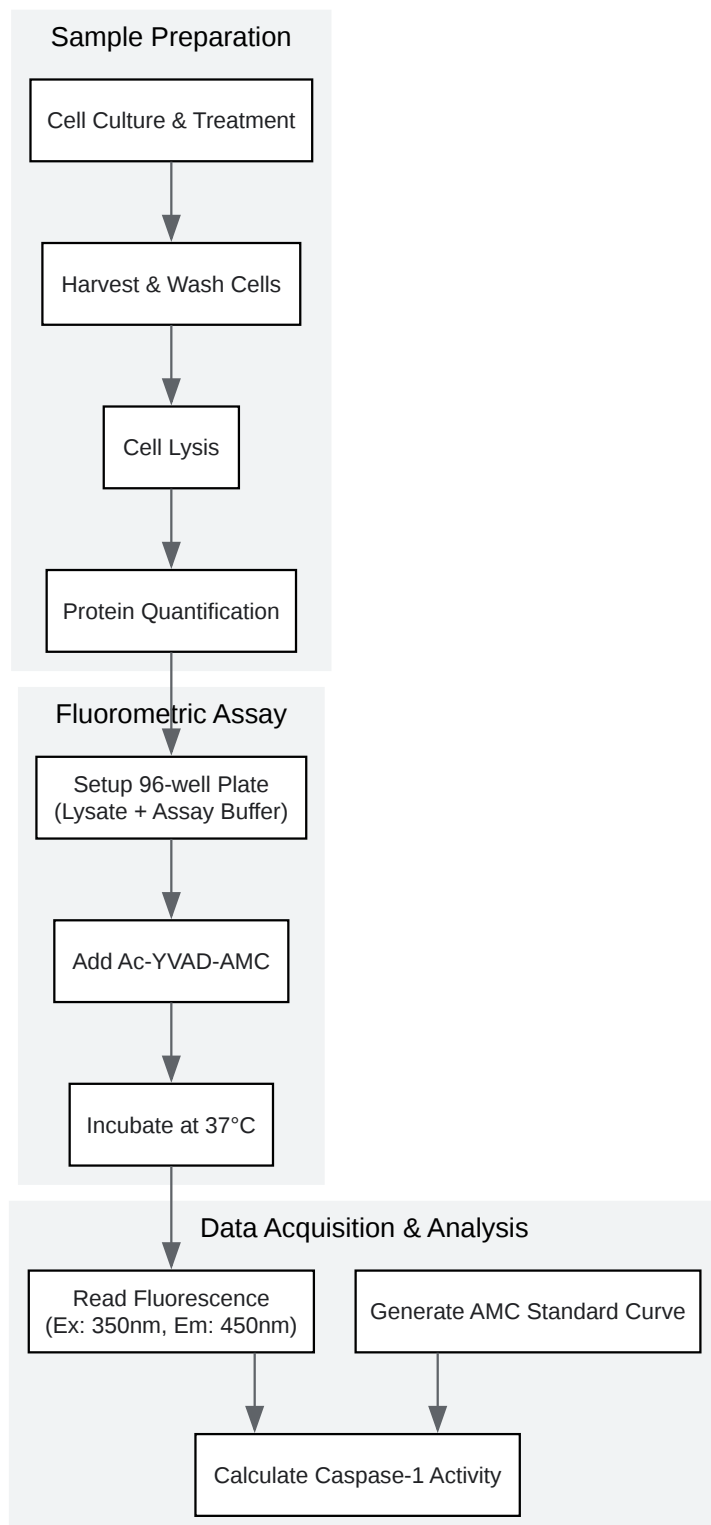
- Measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~450 nm) kinetically every 1-2 minutes for at least 30 minutes.
- For endpoint assays, incubate the plate at 37°C for 1-2 hours, protected from light, and then measure the fluorescence.

4. Data Analysis:

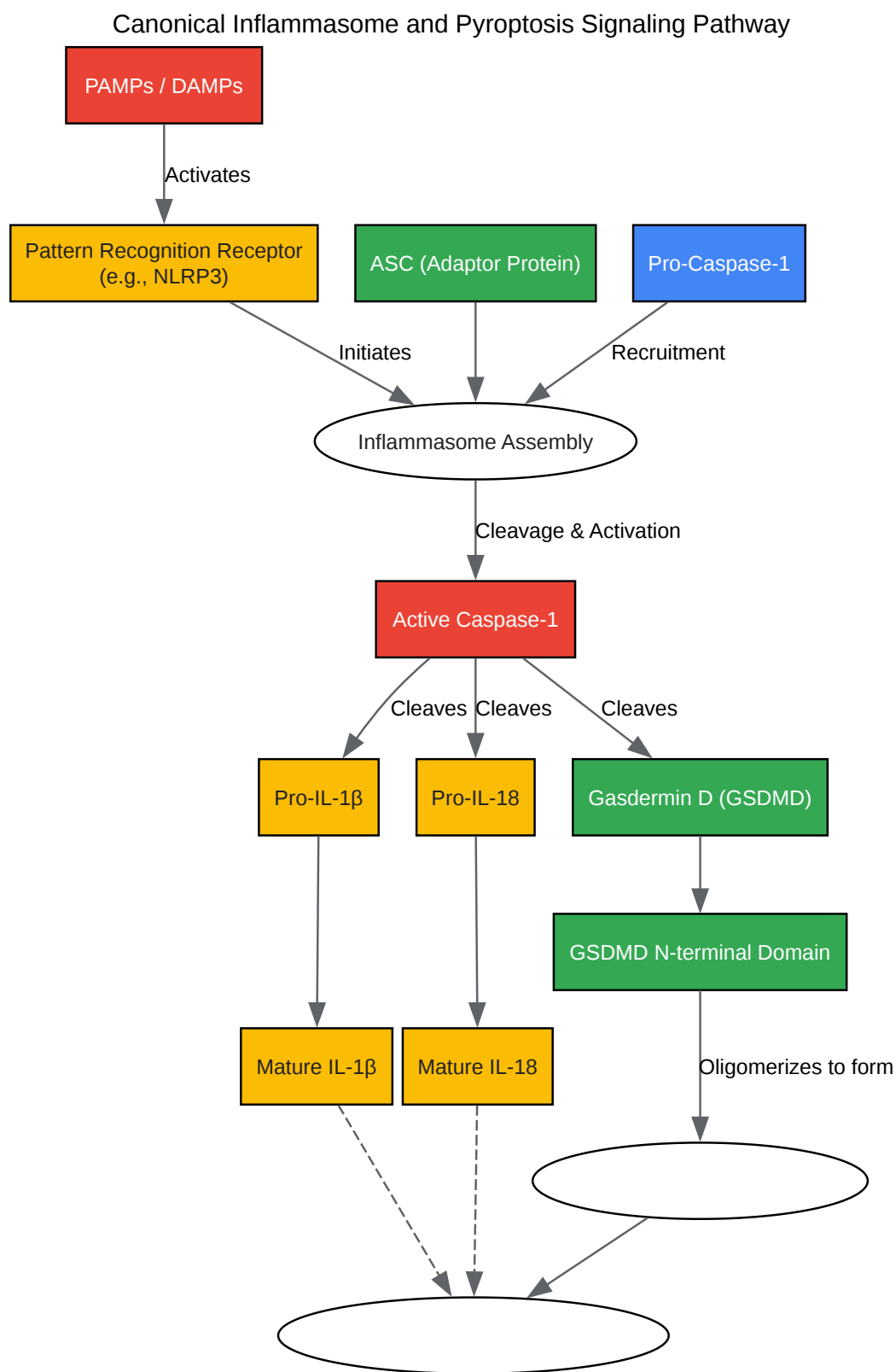
- Generate a standard curve using known concentrations of free AMC to convert the relative fluorescence units (RFU) to the amount of cleaved substrate (pmol of AMC).
- Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic data.
- Convert the rate to pmol AMC/min using the standard curve.
- Normalize the caspase-1 activity to the protein concentration of the lysate (pmol/min/mg protein).

Mandatory Visualization

General Experimental Workflow for Caspase-1 Activity Assay

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Caspase-1 Activity Assay Workflow.



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Canonical Inflammasome Pathway.

This technical guide serves as a foundational resource for understanding and utilizing **Ac-YVAD-AMC** in scientific research. Its application in high-throughput screening for caspase-1 inhibitors and in basic research continues to be invaluable for advancing our knowledge of inflammatory diseases and developing novel therapeutics.

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